molecular formula C23H14FNO3S B2382872 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one CAS No. 314745-63-6

3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one

Cat. No.: B2382872
CAS No.: 314745-63-6
M. Wt: 403.43
InChI Key: UGAKQNIKWUZJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 7-hydroxy-2-chromenone in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile
  • 3-(1,3-Benzothiazol-2-yl)aniline

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one apart is its unique combination of a benzothiazole ring and a chromenone moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FNO3S/c24-18-6-2-1-5-15(18)13-27-16-10-9-14-11-17(23(26)28-20(14)12-16)22-25-19-7-3-4-8-21(19)29-22/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKQNIKWUZJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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